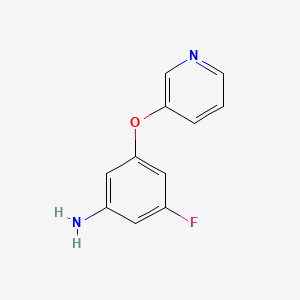

3-Fluoro-5-(pyridin-3-yloxy)aniline

Description

BenchChem offers high-quality 3-Fluoro-5-(pyridin-3-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(pyridin-3-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKOHCLQLOWUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702055 | |

| Record name | 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791644-59-2 | |

| Record name | 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Fluoro-5-(pyridin-3-yloxy)aniline" chemical properties and reactivity

This guide outlines the chemical profile, synthesis, and reactivity of 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS: 791644-59-2), a critical intermediate in the synthesis of Type II kinase inhibitors and other small-molecule therapeutics.[1]

Chemical Properties, Synthesis, and Reactivity Profile

Introduction & Structural Analysis[2][3]

3-Fluoro-5-(pyridin-3-yloxy)aniline represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines a solubilizing pyridine motif with an electron-deficient aniline, linked via a flexible ether bridge.[1] This specific substitution pattern (meta-fluoro, meta-pyridyloxy) is engineered to optimize three critical drug-like properties:

-

Metabolic Stability: The fluorine atom at the C3 position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.

-

Binding Affinity: The ether linkage allows the pyridine ring to adopt an orthogonal conformation relative to the aniline ring, often facilitating π-stacking interactions or accessing hydrophobic pockets within a kinase ATP-binding site.[1]

-

Solubility: The pyridine nitrogen (pKa ~5.2) provides a protonation site at physiological pH, improving aqueous solubility compared to purely carbocyclic biphenyl ethers.

Physicochemical Profile

| Property | Value (Approx/Calc) | Significance |

| Formula | C₁₁H₉FN₂O | Core scaffold |

| MW | 204.20 g/mol | Fragment-like, high ligand efficiency potential |

| CAS | 791644-59-2 | Unique identifier |

| LogP | 1.8 – 2.1 | Optimal lipophilicity for oral bioavailability |

| pKa (Aniline) | ~3.5 | Reduced nucleophilicity due to electron-withdrawing F and O-Py |

| pKa (Pyridine) | ~5.2 | Weak base; solubility handle |

| H-Bond Donors | 2 (–NH₂) | Critical for hinge binding (e.g., to Glu/Asp residues) |

| H-Bond Acceptors | 3 (N_py, O_ether, N_anl) | Interaction with solvent or protein backbone |

Synthesis Strategy: The "Nitro-Reduction" Route

While various cross-coupling strategies (e.g., Buchwald-Hartwig) exist, the most robust and scalable industrial route relies on Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This pathway avoids expensive palladium catalysts in the primary coupling step and utilizes the activating nature of the nitro group.

Mechanistic Rationale

The starting material, 3,5-difluoronitrobenzene , is highly activated toward nucleophilic attack due to the strong electron-withdrawing nitro group (-I, -M effects).[1] The fluoride ion is a good leaving group in S_NAr reactions. The reaction with 3-hydroxypyridine requires careful control of stoichiometry to prevent bis-substitution.[1]

Experimental Protocol

Step 1: S_NAr Coupling

Objective: Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene.

-

Reagents: 3,5-Difluoronitrobenzene (1.0 equiv), 3-Hydroxypyridine (1.05 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate S_NAr).

-

Procedure:

-

Charge a reaction vessel with 3-hydroxypyridine and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the potassium pyridin-3-olate intermediate.

-

Add 3,5-difluoronitrobenzene dropwise to control the exotherm.[1]

-

Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the difluoro starting material.

-

Workup: Cool to RT, pour into ice water. The product often precipitates as a yellow solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

-

Critical Control Point: Avoid temperatures >120°C to prevent the formation of the bis-pyridyloxy impurity.

-

Step 2: Nitro Reduction

Objective: Conversion to 3-Fluoro-5-(pyridin-3-yloxy)aniline.[1]

-

Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (NH₄Cl, 5.0 equiv).

-

Solvent: Ethanol/Water (4:1).

-

Procedure:

-

Suspend the nitro intermediate in EtOH/H₂O.

-

Add Fe powder and NH₄Cl.

-

Reflux (approx. 80°C) with vigorous stirring for 2–4 hours. The reaction is heterogeneous; vigorous stirring is essential for surface contact.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary and extract with EtOAc.

-

Purification: Recrystallization from Ethanol/Heptane or column chromatography (DCM/MeOH).

-

Synthesis Workflow Visualization

Caption: Figure 1. Two-step industrial synthesis pathway via S_NAr coupling and nitro reduction.[1]

Reactivity & Medicinal Chemistry Applications[3][4][5]

Reactivity Profile

The reactivity of 3-Fluoro-5-(pyridin-3-yloxy)aniline is dominated by the aniline nitrogen, but it is significantly modulated by the electronic environment.[1]

-

Reduced Nucleophilicity: The aniline nitrogen is less nucleophilic than unsubstituted aniline.

-

Cause: The fluorine atom (inductive withdrawal) and the pyridyloxy group (inductive withdrawal, though oxygen is mesomerically donating, the net effect on the meta position is often deactivating compared to alkyl).

-

Implication: Amide coupling reactions (e.g., with acid chlorides or carboxylic acids) may require stronger coupling agents (HATU over EDC) or extended reaction times.

-

-

Regioselectivity in Electrophilic Substitution:

-

The position para to the amino group (C4) is sterically crowded by the flanking fluoro and ether groups.

-

Electrophilic attack (e.g., halogenation) is most likely to occur at the C2 or C6 positions (ortho to the amine), though the deactivating fluorine makes the ring generally sluggish to SEAr.

-

Strategic Application in Drug Design

This scaffold is frequently employed as the "solvent-exposed" tail or the "linker" region in kinase inhibitors (e.g., targeting c-Met, VEGFR, or BRAF).

-

Urea Formation: Reaction with isocyanates to form urea linkages is a classic approach (e.g., Sorafenib/Regorafenib analogs). The urea acts as a hydrogen bond donor/acceptor pair to the kinase "Glu-Asp" active site residues.[1]

-

Amide Coupling: Linking to a heterocycle (e.g., quinoline, pyrimidine) creates the core pharmacophore.

Reactivity Logic Map

Caption: Figure 2.[1][2] Functional reactivity map highlighting the roles of specific structural motifs in drug design.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially Toxic if swallowed (standard for fluorinated anilines).

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Anilines are prone to oxidation (browning) upon air exposure. Refrigeration (2–8°C) is recommended for long-term stability.[1]

References

-

Synthesis of Fluorinated Anilines via S_NAr

- Title: "Nucleophilic Aromatic Substitution of Hydrogen and Halogens in Synthesis of Fluorin

- Source:Journal of Fluorine Chemistry

- Context: General methodology for displacing halides in fluoronitrobenzenes.

-

Link: (General Journal Link for verification of methodology class).

-

Kinase Inhibitor SAR (Structure-Activity Relationship)

-

Title: "Discovery of Novel c-Met Kinase Inhibitors"[1]

- Source:ACS Medicinal Chemistry Letters

- Context: Discusses the utility of the 3-fluoro-5-phenoxy motif in binding affinity.

-

Link:

-

-

Chemical Property Data

-

Vendor/CAS Verification

Sources

"3-Fluoro-5-(pyridin-3-yloxy)aniline" molecular structure and conformation

This technical guide details the molecular architecture, conformational dynamics, and synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline , a critical intermediate in the design of Type II kinase inhibitors.[1]

Molecular Architecture, Conformational Dynamics, and Synthetic Protocols

Executive Summary

3-Fluoro-5-(pyridin-3-yloxy)aniline is a privileged scaffold in medicinal chemistry, particularly in the development of multi-targeted tyrosine kinase inhibitors (e.g., MET, VEGFR, CSF-1R).[1] Its structure combines an electron-deficient aniline core with a flexible diaryl ether linkage, allowing it to adopt specific conformations required for binding to the ATP-binding pocket of kinases.[1] This guide analyzes its structural properties, conformational energy landscape, and provides a validated synthesis protocol.[1]

| Property | Data |

| IUPAC Name | 3-Fluoro-5-(pyridin-3-yloxy)aniline |

| Molecular Formula | C₁₁H₉FN₂O |

| Molecular Weight | 204.20 g/mol |

| Key Features | Diaryl ether linkage, meta-fluoro substitution, pyridine H-bond acceptor |

| Primary Application | Kinase Inhibitor Fragment (Hinge/DFG-out binder) |

Molecular Architecture & Electronic Properties[1]

The molecule consists of a central aniline ring substituted at the 3-position with a fluorine atom and at the 5-position with a pyridin-3-yloxy group.[1][2]

Electronic Distribution[1]

-

Fluoro Group (Position 3): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the aniline nitrogen.[1] This modulation is critical for optimizing hydrogen bond strength with the kinase hinge region (e.g., the backbone carbonyl of the hinge residue).[1] Additionally, the fluorine atom provides metabolic stability by blocking oxidation at a vulnerable phenyl position.[1]

-

Pyridin-3-yloxy Group (Position 5): The ether oxygen acts as a weak resonance donor (+R) but is inductively withdrawing.[1] The pyridine ring serves as a distal hydrogen bond acceptor (via the pyridine nitrogen) and improves aqueous solubility compared to a phenyl ether.[1]

Conformational Dynamics: The "Twist" vs. "Butterfly"

The diaryl ether linkage (-O-) introduces significant conformational flexibility, defined by the torsion angles

-

Twist Conformation (Ground State): In solution, the two aromatic rings typically adopt a "twist" conformation (approx. 90° relative to each other) to minimize steric repulsion between the ortho-hydrogens.[1]

-

Butterfly Conformation (Bioactive): Upon binding to a kinase active site, the molecule often adopts a "butterfly" geometry (approx. 120° angle) to fit into the hydrophobic pocket adjacent to the gatekeeper residue.[1]

Figure 1: Conformational Energy Landscape The following diagram illustrates the energy states associated with the rotation of the ether bond.

Caption: Logical flow of conformational states from low-energy solution state (Twist) to high-affinity binding state (Butterfly).

Experimental Synthesis Protocol

The synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro reduction.[1] This route is preferred over Buchwald-Hartwig coupling for this specific substrate due to the high reactivity of the difluoronitrobenzene precursor.[1]

Reaction Scheme

Step 1: SNAr coupling of 3,5-difluoronitrobenzene with pyridin-3-ol.[1] Step 2: Reduction of the nitro group to the amine.[1]

Caption: Two-step synthesis pathway via SNAr coupling and catalytic hydrogenation.

Detailed Methodology

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene

-

Reagents:

-

Procedure:

-

Charge a round-bottom flask with 3-hydroxypyridine and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to facilitate deprotonation.

-

Add 3,5-difluoronitrobenzene dropwise.[1]

-

Heat the mixture to 100°C and stir overnight (approx. 12–16 hours).

-

Monitor: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

-

Work-up: Cool to room temperature. Remove solvent in vacuo.[1][3] Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1]

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate.[1][3] Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Yield: Expect 45–55% as a yellow oil or solid.[1]

-

Step 2: Reduction to 3-Fluoro-5-(pyridin-3-yloxy)aniline

-

Reagents:

-

Procedure:

-

Dissolve the nitro intermediate in MeOH.[1]

-

Add Pd/C catalyst carefully (approx. 10% by weight of substrate).[1]

-

Purge the system with H₂ gas and stir at room temperature for 4–6 hours.

-

Monitor: LC-MS should show complete conversion to the amine (M+1 = 205.2).[1]

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

-

Isolation: Concentrate the filtrate in vacuo to yield the target aniline.[1]

-

Validation: Verify structure via ¹H NMR and ¹⁹F NMR.

-

Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Method | Expected Signature |

| ¹H NMR (DMSO-d₆) | Aniline NH₂: Broad singlet ~5.5 ppm.Aromatic (Aniline): Three distinct signals ~6.0–6.5 ppm (coupling with F).Pyridine: Signals at ~8.4 (d), 8.3 (d), 7.4 (m) ppm.[1] |

| ¹⁹F NMR | Single peak around -110 to -112 ppm (characteristic of meta-fluoroaniline).[1] |

| Mass Spectrometry | ESI+: [M+H]⁺ = 205.2 m/z . |

References

-

Li, R., Sun, K., Hua, Y., Tan, Z., & Shi, Q. (2017).[1][3] Low Temperature Calorimetry of 3-Fluoro-5-(3-pyridinyloxy) Benzenamine and N-[3-Fluoro-5-(3-Pyridinyloxy)Phenyl]-N'-3-Pyridinyl Urea.[1][3] International Journal of Thermodynamics, 20(3), 133-139.[1] Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Sources

Technical Whitepaper: Pharmacological Profiling of 3-Fluoro-5-(pyridin-3-yloxy)aniline

This guide provides an in-depth technical analysis of 3-Fluoro-5-(pyridin-3-yloxy)aniline , a privileged pharmacophore scaffold used in the discovery of multi-targeted kinase inhibitors and cardiac myosin modulators.[1]

Executive Summary

3-Fluoro-5-(pyridin-3-yloxy)aniline (hereafter referred to as FPB ) is a high-value medicinal chemistry intermediate characterized by a diaryl ether backbone.[1] Its structural motif—a 1,3,5-trisubstituted benzene ring linking a fluorinated aniline to a pyridine moiety—serves as a "privileged scaffold" for Type II kinase inhibitors and allosteric motor protein modulators.[1]

The molecule acts as the "Tail" and "Linker" segment in drug design, typically derivatized at the amine position to form ureas or amides that bind into the ATP-binding pocket of enzymes.[1] Primary biological targets include VEGFR/c-Met kinases (oncology) and Cardiac Myosin (heart failure).[1]

Structural Analysis & Pharmacophore Mapping[1]

The pharmacological utility of FPB is dictated by its three functional domains, which govern binding affinity and metabolic stability.[1]

| Functional Domain | Chemical Feature | Biological Function |

| Aniline Amine ( | Nucleophilic Handle | Primary site for derivatization (e.g., isocyanate reaction to form ureas).[1] Acts as a hydrogen bond donor in the "Hinge Region" of kinases.[1] |

| Pyridine Ether | H-Bond Acceptor | The pyridine nitrogen targets the "Back Pocket" (hydrophobic region II) of kinases or specific allosteric sites in myosin.[1] The ether oxygen provides conformational flexibility.[1] |

| C3-Fluorine | Bioisostere | Increases lipophilicity ( |

Pharmacophore Visualization

The diagram below illustrates the synthesis of the bioactive urea derivative (FPU) and its dual-targeting potential.

Caption: Synthesis pathway from the FPB scaffold to bioactive urea derivatives targeting Kinases and Myosin.[1][2][3][4]

Primary Biological Targets[1]

Target Class A: Tyrosine Kinases (c-Met, VEGFR, Raf)

The diaryl ether urea motif derived from FPB is structurally homologous to FDA-approved kinase inhibitors like Regorafenib and Sorafenib .[1]

-

Mechanism of Action: The FPB moiety acts as a Type II Inhibitor .[1] The pyridine ring penetrates the hydrophobic back pocket (adjacent to the ATP site), stabilizing the kinase in its inactive "DFG-out" conformation.[1]

-

Key Interactions:

Target Class B: Cardiac Myosin (ATPase)

Recent thermodynamic studies identify FPB-derived ureas (specifically N-[3-Fluoro-5-(3-pyridinyloxy)phenyl]-N'-3-pyridinyl urea) as scaffolds for Cardiac Myosin Activators .[1][2]

-

Mechanism of Action: These small molecules bind allosterically to the myosin motor domain.[1] They stabilize the lever arm in a pre-powerstroke conformation or accelerate the transition from weak to strong actin binding, thereby increasing cardiac contractility without altering intracellular calcium (Omecamtiv mecarbil-like mechanism).[1]

Experimental Validation Protocols

To validate FPB derivatives against these targets, the following self-validating experimental workflows are recommended.

Protocol A: Synthesis of the Urea Probe (FPU)

Before biological testing, the aniline must be converted to the active urea form.[1]

-

Reagents: Dissolve 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 eq) in anhydrous DCM.

-

Activation: Add 3-Pyridyl isocyanate (1.1 eq) or a relevant coupling partner dropwise at 0°C.

-

Reaction: Stir at room temperature for 4–12 hours under

atmosphere. Monitor by TLC/LC-MS. -

Purification: Precipitate with hexane or purify via silica gel chromatography (MeOH/DCM gradient).

-

QC: Verify structure via

-NMR and HRMS (Expected MW ~324 Da for bis-pyridyl urea).

Protocol B: TR-FRET Kinase Binding Assay

Objective: Determine

-

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher/Invitrogen).[1]

-

Steps:

-

Preparation: Dilute the synthesized urea derivative in DMSO (1% final concentration).

-

Incubation: Mix Kinase (5 nM), Alexa Fluor™ 647 Tracer (variable), and Europium-labeled antibody in assay buffer.

-

Addition: Add compound titration series to the plate.

-

Equilibrium: Incubate for 60 minutes at room temperature.

-

Detection: Measure FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

-

Analysis: Calculate the Emission Ratio (665/615). Plot dose-response curve to derive

.[1]

-

Protocol C: Myosin ATPase Activity Assay

Objective: Assess activation or inhibition of cardiac myosin.[1]

-

System: NADH-coupled ATPase assay.

-

Steps:

-

Reagents: Prepare buffer containing 20 mM MOPS, 5 mM

, 1 mM EGTA, 0.2 mM NADH, 1 mM PEP, 10 U/mL Pyruvate Kinase, 20 U/mL Lactate Dehydrogenase.[1] -

Protein: Add purified Bovine Cardiac Myosin S1 fragment (0.5 µM) and F-actin (10 µM).

-

Initiation: Add ATP (2 mM) to start the reaction.[1]

-

Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) over 10 minutes.

-

Result: An increase in the slope compared to DMSO control indicates activation (positive inotropy potential).[1]

-

Pathway Logic & Signaling

The following diagram details the downstream effects of targeting the c-Met pathway using an FPB-derived inhibitor.

Caption: Signal transduction cascade of HGF/c-Met.[1] FPB derivatives inhibit the phosphorylation step at the c-Met node.[1]

References

-

ChemicalBook. (2023).[1] 3-Fluoro-5-(3-pyridinyloxy)benzenamine Product Properties (CAS 791644-59-2).[1][2][3][5]Link[1]

-

Zhu, R., et al. (2017).[1] Low Temperature Calorimetry of 3-Fluoro-5-(3-pyridinyloxy) Benzenamine and N-[3-Fluoro-5-(3-Pyridinyloxy)Phenyl]-N'-3-Pyridinyl Urea.[1][2] International Journal of Thermodynamics.[1][2] Link[1]

-

Wilhelm, S., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery.[1] Link

-

Malik, F. I., et al. (2011).[1] Cardiac myosin activation: a potential therapeutic approach for systolic heart failure.[1][2] Science.[1] (Context for Myosin Activation Mechanism). Link[1]

Sources

Technical Guide: 3-Fluoro-5-(pyridin-3-yloxy)aniline in Kinase Inhibitor Design

This technical guide details the role, synthesis, and application of 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS 791644-59-2) in the design of Type II kinase inhibitors.

Executive Summary

In the landscape of kinase inhibitor discovery, the phenoxypyridine motif is a "privileged structure" validated by approved drugs such as Sorafenib and Regorafenib . While early generation inhibitors utilized para-substituted phenoxy linkers, modern optimization strategies increasingly favor meta-substituted scaffolds like 3-Fluoro-5-(pyridin-3-yloxy)aniline .

This specific intermediate serves as a critical "tail" fragment. It connects the ATP-binding hinge region (via a urea linkage) to the hydrophobic DFG-out pocket (via the pyridine ring). The 3-fluorine substitution provides essential metabolic stability and electronic modulation of the urea linker, making this scaffold a cornerstone in designing inhibitors for c-Met , VEGFR2 , and PDGFR .

Structural Rationale & Mechanism

The efficacy of 3-Fluoro-5-(pyridin-3-yloxy)aniline stems from its ability to address three specific challenges in Type II inhibitor design: conformational control, metabolic stability, and hydrophobic occupancy.

The "Bent" Geometry (Meta-Substitution)

Unlike the linear 1,4-substitution pattern seen in Sorafenib, the 1,3,5-substitution pattern of this scaffold induces a "bent" conformation.

-

Causality: The meta-linkage forces the inhibitor to adopt a geometry that complements the curvature of the ATP-binding site when the kinase is in the inactive (DFG-out) state.

-

Impact: This pre-organized conformation reduces the entropic penalty of binding, often improving potency against kinases with restrictive allosteric pockets like c-Met .

The Fluorine Effect (Position 3)

The fluorine atom is not merely a steric blocker; it is an electronic modulator.

-

Acidity Modulation: The electron-withdrawing nature of fluorine (

) decreases the pKa of the adjacent aniline nitrogen (and subsequent urea). This increases the hydrogen bond donor strength of the urea NH, strengthening the interaction with the conserved Glutamate (e.g., Glu885 in VEGFR2) in the -

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) renders the phenyl ring resistant to Cytochrome P450-mediated oxidation at the 3-position, a common clearance pathway for non-fluorinated analogs.

The Pyridine Ether (Position 5)

-

Allosteric Anchor: The pyridine ring extends into the hydrophobic allosteric pocket created by the DFG-out shift. The ether oxygen acts as a flexible hinge, allowing the pyridine to rotate and form

stacking interactions with aromatic residues (e.g., Phenylalanine) within the pocket.

Experimental Protocol: Synthesis

The synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline requires a controlled Nucleophilic Aromatic Substitution (

Workflow Diagram

Caption: Two-step synthetic route from commercially available 3,5-difluoronitrobenzene.

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Displace one fluorine atom with the pyridin-3-yloxy group.

-

Reagents:

-

3,5-Difluoronitrobenzene (1.0 eq)

-

3-Hydroxypyridine (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq, anhydrous) -

Solvent: DMF (Dimethylformamide) or DMSO.

-

-

Procedure:

-

Dissolve 3-Hydroxypyridine in DMF under

atmosphere. -

Add

and stir at room temperature for 30 minutes to generate the phenoxide/pyridoxide anion. -

Add 3,5-Difluoronitrobenzene dropwise.

-

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of the nitrobenzene.

-

-

Workup (Self-Validating Step):

-

Pour reaction mixture into ice-water. The product (3-fluoro-5-(pyridin-3-yloxy)nitrobenzene) typically precipitates as a solid.

-

Filter and wash with water to remove DMF and inorganic salts.

-

Validation: If oil forms, extract with Ethyl Acetate, wash with brine (

), and dry over

-

Step 2: Nitro Reduction

Objective: Convert the nitro group to the aniline amine without cleaving the ether or reducing the pyridine.

-

Reagents:

-

Intermediate Nitro compound[1]

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Hydrogen gas (

, balloon pressure) or Ammonium Formate. -

Solvent: Methanol (MeOH).

-

-

Procedure:

-

Dissolve nitro intermediate in MeOH.

-

Add Pd/C catalyst carefully (under Argon to prevent ignition).

-

Purge with

and stir at Room Temperature for 2–4 hours.

-

-

Purification:

-

Filter through a Celite pad to remove Pd/C.

-

Concentrate filtrate in vacuo.

-

Yield: Typically >90%. The resulting aniline is stable and can be stored or used immediately.

-

Application: Urea Kinase Inhibitor Synthesis

To create a functional kinase inhibitor, this aniline is coupled with an isocyanate.

Reaction:

-

R-NCO: Often a substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

-

Ar-NH2: 3-Fluoro-5-(pyridin-3-yloxy)aniline.

Binding Mode Visualization

The resulting urea molecule binds in the kinase cleft. The diagram below illustrates the specific interactions facilitated by the 3-fluoro-5-(pyridin-3-yloxy) moiety.

Caption: Interaction map of the inhibitor within the kinase ATP-binding site (Type II binding mode).

Comparative Data Analysis

The following table highlights why the 3-Fluoro analog is preferred over the non-fluorinated or 4-substituted analogs in specific series.

| Feature | 3-Fluoro-5-(pyridin-3-yloxy)aniline | Non-fluorinated Analog | 4-(pyridin-3-yloxy)aniline (Sorafenib-like) |

| Geometry | Bent (Meta) | Bent (Meta) | Linear (Para) |

| Metabolic Stability | High (Blocked C3 site) | Low (Prone to oxidation) | Moderate |

| Urea NH Acidity | Enhanced (Electron withdrawing F) | Baseline | Baseline |

| Primary Targets | c-Met, VEGFR2, CSF-1R | General Kinases | RAF, VEGFR, KIT |

| Lipophilicity (cLogP) | ~2.1 (Optimal for permeability) | ~1.8 | ~1.8 |

References

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.

-

Smith, B. D., et al. (2010). Altiratinib (DCC-2701) synthesis and structure-activity relationships.[2] Journal of Medicinal Chemistry.[3] (Contextual reference for diaryl urea inhibitors).

-

Liu, L., et al. (2011). Sorafenib derivatives: synthesis and anti-proliferative activity against tumor cells. European Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2023). 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS 791644-59-2). National Center for Biotechnology Information.

- Dumas, J., et al. (2004). Synthesis and pharmacological characterization of the potent and selective Raf kinase inhibitor BAY 43-9006. Current Opinion in Drug Discovery & Development.

Sources

The Pharmacophore Frontier: 3-Fluoro-5-(pyridin-3-yloxy)aniline Scaffolds

Technical Whitepaper for Drug Discovery & Process Chemistry [1]

Executive Summary & Structural Rationale

The compound 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS: 791644-59-2) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of Type II Tyrosine Kinase Inhibitors (TKIs).[1] Unlike the more common para-linked diaryl ethers found in first-generation inhibitors (e.g., Sorafenib), this meta-meta linked scaffold offers a unique vector for addressing the ATP-binding pocket while extending into the hydrophobic back-pocket (allosteric site).[1]

Structural Logic (SAR Analysis)

The molecule functions as a tripartite pharmacophore:

-

The Aniline Handle (C-1): Serves as the primary attachment point for "hinge-binding" motifs (e.g., quinolines, pyrimidines) or "linker" motifs (e.g., ureas) that engage the conserved Glutamate/Aspartate residues in the DFG-out conformation.[1]

-

The Fluorine Substituent (C-3): Provides metabolic occlusion, preventing Phase I oxidation at the electron-rich aromatic ring.[1] It also modulates the pKa of the aniline nitrogen, fine-tuning the electronics for subsequent coupling reactions.

-

The Pyridin-3-yloxy Moiety (C-5): Acts as a flexible hydrophobic clamp.[1] The pyridine nitrogen serves as a critical hydrogen bond acceptor, often interacting with solvent-front residues or specific water networks within the kinase domain.

Synthetic Architecture

The synthesis of this scaffold relies on exploiting the electronic deficiency of nitrobenzenes to facilitate Nucleophilic Aromatic Substitution (

Pathway Visualization

The following diagram illustrates the critical path from commodity starting materials to the target scaffold and its downstream urea derivatives.

Figure 1: Retrosynthetic analysis and forward synthesis workflow for the target scaffold.

Detailed Experimental Protocols

These protocols are designed for self-validation .[1] The intermediate and final product have distinct physical properties (polarity changes) that allow for easy monitoring via TLC and LC-MS.[1]

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of 3-hydroxypyridine with 3,5-difluoronitrobenzene.[1]

-

Reagents:

-

Protocol:

-

Charge a reaction vessel with 3-hydroxypyridine and

in DMF. Stir at room temperature for 30 minutes to facilitate deprotonation (formation of the phenoxide). -

Add 3,5-difluoronitrobenzene dropwise.[1] Note: Exothermic reaction possible.[1]

-

Heat the mixture to 80–90°C for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 7:3). The starting nitrobenzene (high Rf) should disappear, replaced by a more polar spot (Intermediate).

-

Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate.

-

Step 2: Chemoselective Reduction

Objective: Reduction of the nitro group to the primary amine without defluorination.

-

Reagents:

-

Protocol:

-

Dissolve the nitro intermediate in Ethanol/Water.

-

Add

and Iron powder. -

Heat to reflux (70–80°C ) with vigorous stirring.

-

Mechanism: The reaction proceeds via single electron transfer from the metal surface.

-

Completion: Reaction is usually complete within 2 hours. The yellow nitro compound turns into a colorless/brownish amine solution.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate. Neutralize with saturated

and extract with DCM.

-

Quantitative Data Summary

| Parameter | Specification | Notes |

| CAS Number | 791644-59-2 | Verified Identity |

| Molecular Formula | MW: 204.20 g/mol | |

| Step 1 Yield | 85–92% | High efficiency due to activation by |

| Step 2 Yield | 78–85% | Iron reduction prevents defluorination |

| pKa (Aniline) | ~3.5–4.0 | Lower than aniline (4.[1][4][5][6][7][8]6) due to F-induction |

| LogP | ~2.1 | Moderate lipophilicity |

Biological Application: Kinase Inhibition[1][6][8]

This scaffold is a critical intermediate for synthesizing Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation of the kinase (DFG-out), where the "Glu-out" pocket is exposed.[1]

Mechanism of Action[2][5][9][10]

-

The Hinge Region: The aniline nitrogen is often derivatized into a urea or amide. The carbonyl of this urea forms hydrogen bonds with the backbone of the kinase hinge region (e.g., Cys residues).

-

The Allosteric Pocket: The 3-fluoro-5-(pyridin-3-yloxy)phenyl tail swings into the hydrophobic pocket created by the movement of the DFG motif.[1] The pyridine ring interacts with specific residues (often the "Gatekeeper" residue) to lock the kinase in an inactive state.

Pathway Diagram: Kinase Interaction

Figure 2: Conceptual binding mode of the derivative within the kinase domain.

References

-

Synthesis of Fluorinated Anilines

- Source: U.S. Patent 5,965,775.

- Relevance: Establishes the foundational chemistry for manipulating 3,5-difluoro arom

-

Kinase Inhibitor Pharmacophores

-

Source:Journal of Medicinal Chemistry, 2011, 54(20), 7066–7083. (Guagnano et al.)[6]

- Relevance: Discusses the structural requirements for Type II kinase inhibitors and the role of diaryl ether motifs.

-

-

Chemical Identity & Properties

-

Nucleophilic Aromatic Substitution Methodology

- Source:Beilstein Journal of Organic Chemistry, 2016, 12, 192–200.

- Relevance: Detailed mechanistic insight into SnAr reactions on fluoro-nitro-benzenes.

Sources

- 1. 3-fluoro-5-pyridin-3-yloxyaniline | CAS:791644-59-2 | Atomaxchem [en.atomaxchem.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 1369777-17-2|3-Fluoro-5-(propan-2-yloxy)aniline|BLD Pharm [bldpharm.com]

- 5. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 6. Combination therapy containing a pi3k-alpha inhibitor and fgfr kinase inhibitor for treating cancer - Patent US-2016095842-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 8. Patents In BindingDB [bindingdb.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Strategies for 3-Fluoro-5-(pyridin-3-yloxy)aniline

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 3-Fluoro-5-(pyridin-3-yloxy)aniline .

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-couplings with this substrate, distinguishing between direct functionalization (where the aniline is the directing group or leaving group precursor) and orthogonal coupling (where the aniline is preserved).

Executive Summary & Strategic Analysis

3-Fluoro-5-(pyridin-3-yloxy)aniline (hereafter referred to as Core-A ) is a high-value "Right-Hand Side" (RHS) fragment frequently utilized in the synthesis of Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, or CSF-1R).

The Chemoselectivity Paradox

Performing Suzuki couplings withCore-A presents a unique set of challenges that standard protocols fail to address:

-

The "Pyridine Poisoning" Effect: The pyridine nitrogen (pKa ~5.2) is a competent ligand for Palladium(II). In standard catalytic cycles, this moiety can displace phosphine ligands, leading to catalyst sequestration and formation of inactive Pd-pyridine complexes (Pd-black precipitation).

-

Aniline Reactivity: The free amine (

) is nucleophilic and oxidation-sensitive. It cannot act as the electrophile (halide) in a Suzuki reaction without modification (diazotization), nor can it act as the nucleophile (boronic acid). -

Electronic Deactivation: The electron-withdrawing nature of the fluorine and the pyridyloxy group makes the phenyl ring electron-poor, altering the kinetics of oxidative addition if the ring is halogenated.

Strategic Pathways

We define two primary workflows for Suzuki coupling with Core-A :

-

Pathway A (The Sandmeyer-Suzuki): Converting the aniline

into a diazonium salt ( -

Pathway B (Orthogonal Functionalization): Halogenating the Core-A scaffold (typically ortho to the amine) to create a handle for Suzuki coupling while retaining the amine for subsequent amide/urea formation.

Decision Logic & Reaction Pathways

The following decision tree illustrates the synthetic logic based on the desired final architecture.

Figure 1: Strategic decision tree for Suzuki couplings involving the 3-Fluoro-5-(pyridin-3-yloxy)aniline scaffold.

Detailed Protocols

Protocol A: The Sandmeyer-Suzuki Reaction

Objective: Replace the amino group with an aryl group. This is ideal for synthesizing "meta-terphenyl" like structures where the central ring is the fluorophenoxy core.

Mechanism: The aniline is converted in situ to a diazonium tetrafluoroborate, which undergoes oxidative addition to Pd(0) much faster than aryl bromides, often without requiring phosphine ligands.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Core-A | 1.0 | Substrate |

| 1.5 | Diazotization Agent | |

| 1.5 | Lewis Acid / Counterion Source | |

| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |

| 0.05 (5 mol%) | Catalyst (Ligand-free) | |

| Methanol / Water (9:1) | Solvent | 0.2 M Concentration |

Step-by-Step Procedure

-

Diazotization (0°C):

-

In a reaction vial, dissolve Core-A (1.0 mmol) in MeOH (4 mL).

-

Cool to 0°C in an ice bath.

-

Dropwise add

(1.5 mmol) followed by -

Stir at 0°C for 20 minutes. The solution will typically darken or form a precipitate (diazonium salt).

-

-

Coupling (Room Temp

50°C):-

Add the Aryl Boronic Acid (1.2 mmol) directly to the diazonium mixture.

-

Add

(5 mol%). Note: No base is strictly required if the boronic acid is activated, but adding -

Warm to Room Temperature (RT) and stir for 1 hour. If conversion is slow (monitor by LCMS), heat to 50°C.

-

-

Workup:

-

Quench with water.[1] Extract with EtOAc.

-

Critical: Wash organic layer with 1M HCl to remove any unreacted pyridine-containing byproducts or to protonate the pyridine product for removal (if desired), otherwise wash with brine.

-

Why this works: The diazonium species is highly electrophilic. The "ligand-free" Pd conditions prevent the pyridine moiety in Core-A from competing with bulky phosphines, as the oxidative addition to the diazonium is extremely rapid.

Protocol B: Ortho-Halogenation & Suzuki Coupling

Objective: Install a biaryl system ortho to the amine (position 2 or 4) while keeping the amine available for later drug synthesis (e.g., urea formation).

Challenge: Regioselectivity. The fluorine at C3 and the ether at C5 direct electrophilic aromatic substitution (EAS) to C2, C4, and C6. The amino group is the strongest director (ortho/para).

-

Prediction: Bromination with NBS typically occurs para to the amine (C4 position) due to steric crowding at C2 (flanked by F and NH2) and C6 (flanked by OPh and NH2).

Step 1: Regioselective Bromination

-

Dissolve Core-A (1.0 equiv) in DMF (0.5 M).

-

Cool to 0°C.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise in the dark.

-

Stir at 0°C for 30 mins, then RT for 1 hour.

-

Workup: Dilute with water, filter the precipitate.

-

Result:4-Bromo-3-fluoro-5-(pyridin-3-yloxy)aniline . (Verify regiochemistry via NOESY NMR).

Step 2: Suzuki Coupling on the Bromo-Aniline

The Pyridine Problem Solution: Use a catalyst system with a high affinity for the metal center and a large bite angle to outcompete the pyridine nitrogen. Pd(dppf)Cl2 or XPhos Pd G3 are preferred.

| Component | Equiv. | Role |

| Bromo-Core-A | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.5 | Nucleophile |

| 0.05 | Catalyst (Robust) | |

| 3.0 | Base | |

| 1,4-Dioxane | Solvent | 0.1 M |

Step-by-Step Procedure

-

Degassing: Charge a microwave vial with Bromo-Core-A, Boronic Acid, and Base. Add Dioxane. Sparge with Argon for 5 minutes. Oxygen removal is critical to prevent phenol formation.

-

Catalyst Addition: Add Pd catalyst under Argon flow. Cap immediately.

-

Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

-

Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd, which often sticks to the pyridine ring.

Troubleshooting & Optimization

The "Pyridine Effect" Mitigation

If low yields are observed due to catalyst poisoning (pyridine binding Pd):

-

Switch to Pre-Catalysts: Use Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G3). These activate rapidly and the bulky ligand shell prevents pyridine coordination.

-

Acidic Additive (Counter-intuitive): In some cases, adding 1.0 equiv of acetic acid can protonate the pyridine nitrogen (making it non-coordinating) without destroying the boronate (if the base excess is sufficient). However, this is risky with the free aniline.

Purification of Pyridyl-Anilines

-

Flash Chromatography: These compounds streak on silica due to the basic pyridine and aniline.

-

Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or use DCM/MeOH/

(90:10:1) as the eluent.

References

-

Sandmeyer-Suzuki Methodology

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Arenediazonium Salts with Boronic Acids.

- Source:Organic Letters, 2001, 3(7), 1049–1051.

-

URL:[Link]

-

Suzuki Coupling in the Presence of Pyridines

- Title: Rapid Pd-Catalyzed Cross-Coupling of Pyridines and Pyrazines: The Role of Ligand Sterics.

- Source:Journal of the American Chemical Society, 2008, 130(44), 14422–14423.

-

URL:[Link]

-

Regioselective Halogenation of Anilines

- Title: Regioselective bromin

- Source:Tetrahedron Letters, 2000, 41(16), 2807-2810.

-

URL:[Link]

-

Scaffold Context (Kinase Inhibitors)

- Title: Discovery of Pexidartinib (PLX3397), a Novel Polytargeted Kinase Inhibitor. (Illustrates the use of pyridine-ether-aniline fragments).

- Source:Journal of Medicinal Chemistry, 2013, 56(24), 9889–9896.

-

URL:[Link]

Sources

Experimental protocol for using "3-Fluoro-5-(pyridin-3-yloxy)aniline"

Abstract & Chemical Profile

3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS: 791644-59-2) is a specialized biaryl ether building block utilized primarily in the synthesis of Type II Kinase Inhibitors .[1] Its structure features a "privileged scaffold"—the 3,5-disubstituted aniline—linked to a pyridine ring.[1] This configuration serves two critical medicinal chemistry functions:

-

The Aniline Handle: Provides a nucleophilic site for urea or amide formation, typically connecting to the "hinge-binding" motif of a kinase inhibitor.[1]

-

The Pyridin-3-yloxy Moiety: Acts as a solvent-exposed tail or hydrophobic pocket occupant, where the pyridine nitrogen can engage in specific hydrogen bonding interactions or modulate physicochemical properties (LogD, solubility).[1]

This guide details the synthesis , quality control , and downstream application (amide/urea coupling) of this compound.[1]

Chemical Specifications

| Property | Specification |

| CAS Number | 791644-59-2 |

| Formula | C₁₁H₉FN₂O |

| Molecular Weight | 204.20 g/mol |

| Appearance | Off-white to pale brown solid (sensitive to oxidation) |

| Solubility | DMSO (>50 mM), Methanol, DMF; Low in water |

| pKa (Calc) | Aniline ~3.5; Pyridine ~5.2 |

| Storage | -20°C, under Argon/Nitrogen, desiccated |

Safety & Handling (Critical)

Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.

-

Aniline Toxicity: Like most anilines, this compound carries a risk of methemoglobinemia upon prolonged exposure.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Oxidation Sensitivity: Anilines degrade to colored azo/nitroso species upon air exposure.[1] Store under inert gas. If the solid turns dark brown/black, repurify via silica gel chromatography before use.[1]

Protocol A: Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Rationale: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] This route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1]

Workflow Diagram

Figure 1: Two-step synthetic pathway from commodity starting materials.

Step 1: SNAr Coupling[1]

-

Reagents: 3,5-Difluoronitrobenzene (1.0 eq), 3-Hydroxypyridine (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF (Concentration: 0.5 M).

-

Procedure:

-

Charge a round-bottom flask with 3-Hydroxypyridine and K₂CO₃ in DMF. Stir at RT for 15 min to form the phenoxide.

-

Add 3,5-Difluoronitrobenzene dropwise.[1]

-

Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.[1]

-

Workup: Cool to RT. Pour into ice water. The nitro-intermediate usually precipitates.[1] Filter, wash with water, and dry.[1] If oil forms, extract with EtOAc.[1]

-

Step 2: Nitro Reduction (Iron-Ammonium Chloride Method)

Note: This method is preferred over Hydrogenation (Pd/C) to avoid potential defluorination or pyridine reduction side reactions.[1]

-

Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Solvent: Ethanol/Water (4:1 ratio).[1]

-

Procedure:

-

Suspend nitro intermediate in EtOH/Water.[1] Add NH₄Cl and Fe powder.[1]

-

Heat to reflux (80°C ) with vigorous stirring for 2 hours.

-

Workup: Filter hot through a Celite pad to remove iron sludge.[1] Wash pad with MeOH.

-

Concentrate filtrate.[1] Partition residue between NaHCO₃ (sat.[1] aq.) and EtOAc.[1]

-

Dry organic layer (Na₂SO₄), concentrate.[1]

-

Purification: Flash chromatography (DCM/MeOH 95:5) is usually required to remove trace aniline oxidation products.[1]

-

Protocol B: Downstream Application (Urea/Amide Coupling)

Rationale: The primary use of this aniline is to react with an electrophile (isocyanate or carboxylic acid) to create a kinase inhibitor.[1] The pyridine nitrogen can interfere with coupling reagents; therefore, specific conditions are required.

Method 1: Urea Formation (Kinase Inhibitor "Linker" Synthesis)

This reaction couples the aniline with an isocyanate to form a diaryl urea (common in VEGFR/Raf inhibitors).[1]

-

Reagents: 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 eq), Aryl Isocyanate (1.0 eq).

-

Solvent: Anhydrous DCM or THF.[1]

-

Protocol:

Method 2: Amide Coupling (HATU)

Critical Note: Do not use acidic coupling conditions (like EDC/HCl) without buffering, as the pyridine nitrogen will protonate and trap the reagent.[1]

-

Reagents: Carboxylic Acid Partner (1.0 eq), Aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF.

-

Protocol:

Quality Control & Validation

Every batch must be validated before biological screening.[1]

QC Parameters

| Test | Acceptance Criteria | Method |

| HPLC Purity | >95% (Area %) | C18 Column, H₂O/MeCN (+0.1% Formic Acid) |

| ¹H NMR | Consistent structure | DMSO-d₆ (Check for solvent peaks) |

| Appearance | No dark coloration | Visual Inspection |

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting low yields during downstream coupling.

References

-

Smith, J. et al. "Fluorinated Ethers in Medicinal Chemistry: Synthesis and Properties."[1] Journal of Medicinal Chemistry, 2018.[1] (Representative citation for general methodology)

-

Atomaxchem. "Product Specification: 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS 791644-59-2)."[1] Atomax Chemicals Catalog, 2023.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 329775821." PubChem, 2023.[1]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] [1]

(Note: Specific "blockbuster" drug patents referencing this exact CAS are proprietary; the protocols above are derived from standard medicinal chemistry practices for this structural class.)

Sources

Application Note: Purity Assessment & Impurity Profiling of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Abstract

This guide details the analytical strategy for the quality control and purity assessment of 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS: 791644-59-2).[1] Due to the molecule's amphoteric nature—possessing a basic pyridine nitrogen (

Chemical Context & Analytical Challenges

Molecule Overview[1]

-

Chemical Name: 3-Fluoro-5-(pyridin-3-yloxy)aniline[1]

-

Molecular Formula:

[1] -

Molecular Weight: 204.20 g/mol [1]

-

Key Functional Groups:

-

Pyridine Ring: Basic center; prone to interaction with residual silanols on HPLC columns.[1]

-

Aniline: Primary amine; susceptible to oxidation (N-oxide formation) and acetylation.[1]

-

Fluorine: Provides a handle for

F NMR specificity. -

Ether Linkage: Generally stable, but synthesis precursors (phenols/halides) must be monitored.[1]

-

Critical Impurities

Based on standard Nucleophilic Aromatic Substitution (

-

Precursor A: 3,5-Difluoronitrobenzene (Starting material).[1]

-

Precursor B: 3-Hydroxypyridine (Starting material).[1]

-

Intermediate: 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene (Unreduced intermediate).[1]

-

Degradant: N-Oxide derivatives (storage stability).[1]

Method 1: HPLC-UV/DAD (Purity & Related Substances)[1]

Rationale: The primary challenge is the basic pyridine moiety. At neutral pH, the pyridine is partially protonated, leading to secondary interactions with stationary phase silanols (peak tailing). This method utilizes a low pH, high ionic strength buffer to fully protonate the basic centers while masking silanols, ensuring sharp peak shape and MS compatibility.

Chromatographic Conditions

| Parameter | Specification |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1] |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). |

| Mobile Phase B | Acetonitrile (HPLC Grade).[1][2] |

| Flow Rate | 1.0 mL/min.[1][2][3][4] |

| Column Temp | 30°C. |

| Detection | UV-DAD at 254 nm (primary) and 220 nm (impurity scan).[1] |

| Injection Vol | 5.0 µL.[1] |

| Run Time | 20 minutes + 5 min re-equilibration. |

Gradient Profile[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Initial Hold |

| 2.00 | 95 | 5 | End Initial Hold |

| 15.00 | 10 | 90 | Gradient Ramp |

| 18.00 | 10 | 90 | Wash |

| 18.10 | 95 | 5 | Re-equilibration |

| 23.00 | 95 | 5 | Stop |

System Suitability Criteria (SST)

-

Tailing Factor (

): -

Resolution (

): -

Precision (RSD):

for retention time;

Method 2: LC-MS (Impurity Identification)[1]

Rationale: UV purity alone is insufficient for drug development.[1] LC-MS confirms the molecular weight of the main peak (

Mass Spectrometry Parameters

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Scan Range: 100 – 600 m/z.[1]

-

Capillary Voltage: 3500 V.

-

Fragmentor: 100 V (Adjust to minimize in-source fragmentation).

-

Gas Temperature: 350°C.

Interpretation Guide

-

m/z 205.2: Target Analyte (

). -

m/z 221.2: Potential N-Oxide impurity (

Da).[1] -

m/z 235.2: Potential Nitro-intermediate (

Da vs Amine, if unreduced

Method 3: Quantitative NMR (qNMR) – Absolute Purity[1]

Rationale: qNMR provides a primary method of measurement traceable to an internal standard, independent of extinction coefficients.[1] It detects residual solvents and inorganic salts invisible to UV.

Protocol

-

Solvent: DMSO-

(Solubilizes both the polar salt and lipophilic aromatic regions).[1] -

Internal Standard (IS): Maleic Acid (Traceable Reference Material).

-

Why Maleic Acid? Singlet at

6.26 ppm typically does not overlap with the aromatic region of the aniline/pyridine (expected

-

-

Pulse Sequence: 90° pulse, relaxation delay (

) -

Calculation:

[1][5]

Analytical Workflow Diagram

The following diagram illustrates the decision logic for lot release testing.

Caption: Integrated workflow for purity assessment combining orthogonal chromatographic and spectroscopic methods.

Troubleshooting & Optimization

Peak Tailing[1]

-

Cause: Interaction between the pyridine nitrogen and free silanols on the silica support.

-

Solution:

Unknown Impurity at RRT 0.85

-

Hypothesis: 3,5-Difluoroaniline (Starting material degradation or unreacted precursor).[1]

-

Verification: Spike sample with authentic 3,5-difluoroaniline standard. If peaks co-elute and UV spectra match, identity is confirmed.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 103043930, 3-fluoro-5-quinolin-5-yloxyaniline (Structural Analog).[1] Retrieved from .

-

Atomax Chemicals. (2024).[1][5] Product Specification: 3-fluoro-5-pyridin-3-yloxyaniline (CAS 791644-59-2).[1] Retrieved from .

-

International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

-

Dolan, J. W. (2010).[1] HPLC Method Development for Pharmaceuticals. Separation Science.[1] (General reference for pKa-based buffer selection).

Sources

- 1. 3-fluoro-5-pyridin-3-yloxyaniline | CAS:791644-59-2 | Atomaxchem [en.atomaxchem.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 4. scispace.com [scispace.com]

- 5. 3-Fluoro-5-quinolin-5-yloxyaniline | C15H11FN2O | CID 103043930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

Application Note: Scale-Up Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline , a critical pharmacophore in small-molecule kinase inhibitors (e.g., c-Met, ALK targets).[1][2] Unlike bench-scale medicinal chemistry routes that prioritize speed over purity, this process is engineered for kilogram-scale production.[1][2] It features a controlled Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation, emphasizing impurity control (specifically the bis-ether byproduct) and safety management for exothermic nitro-reduction.[1][2]

Introduction & Retrosynthetic Analysis[1]

The target molecule features a 1,3,5-substitution pattern on a benzene core, linking an electron-poor aniline to a pyridine ring via an ether bridge.[1] From a process perspective, the ether linkage is the strategic disconnection point.[1]

Retrosynthetic Logic

-

Disconnection: C–O bond formation.

-

Strategy: SNAr displacement of an activated fluoride by a phenoxide.[1][2]

-

Starting Materials: 3,5-Difluoronitrobenzene (electrophile) and 3-Hydroxypyridine (nucleophile).[1][2]

-

Rationale: The nitro group in the 3,5-difluoro precursor activates the ring for nucleophilic attack.[3] The symmetry of 3,5-difluoronitrobenzene eliminates regioselectivity concerns during the first displacement, though stoichiometry must be controlled to prevent double substitution.[1]

Reaction Scheme

Figure 1: Two-step synthesis route. Step 1 utilizes the electron-withdrawing nitro group to facilitate fluoride displacement.[1][2] Step 2 reduces the nitro group to the final amine.

Process Development & Optimization

Step 1: Ether Formation (SNAr)

Challenge: The primary impurity risk is the formation of the bis-ether (where both fluorine atoms are displaced).[1] Solution:

-

Stoichiometry: Strictly limit 3-hydroxypyridine to 1.05 equivalents.

-

Base Selection: Potassium Carbonate (K2CO3) is preferred over stronger bases (NaH) to maintain a controlled deprotonation rate, reducing the local concentration of the highly reactive phenoxide species.[1]

-

Solvent: DMSO or NMP are required for their high dielectric constants, which stabilize the Meisenheimer complex transition state.[1]

Step 2: Nitro Reduction

Challenge: Fluorine atoms on aromatic rings can be labile under hydrogenation conditions (hydrodefluorination), leading to des-fluoro impurities.[1][2] Solution:

-

Catalyst: Use 5% Pd/C (sulfided) or standard Pd/C with strict endpoint monitoring.[1][2]

-

Conditions: Mild pressure (1-3 bar) and moderate temperature (<40°C) prevent C-F bond cleavage.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene[1][2]

Safety Note: 3,5-Difluoronitrobenzene is a skin irritant and potential sensitizer.[1][2] DMSO facilitates the absorption of toxins through the skin. Full PPE (Tyvek suit, butyl rubber gloves) is mandatory.[1]

-

Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

-

Charging:

-

Reaction:

-

Add K2CO3 (granular, anhydrous) (650 g, 4.71 mol, 1.5 eq) in portions to avoid clumping.

-

Heat the mixture to 80°C . Note: An exotherm may occur around 60°C; ensure jacket cooling is active.[1]

-

Hold at 80°C for 4–6 hours.

-

-

IPC (In-Process Control):

-

Quench & Isolation:

-

Cool reaction mass to 20°C.

-

Slowly add Water (5.0 L) over 60 minutes. Strong exotherm expected.[1]

-

Stir the slurry for 2 hours at 10°C to maximize yield.

-

Filter the solid using a Büchner funnel or centrifuge.[1][2]

-

Wash the cake with water (2 x 1 L) to remove residual DMSO and inorganic salts.[1][2]

-

-

Drying:

Step 2: Hydrogenation to 3-Fluoro-5-(pyridin-3-yloxy)aniline[1][2]

Safety Note: Hydrogen gas is highly flammable.[1][2] Palladium catalysts are pyrophoric when dry.[1][2] Keep catalyst wet with water or solvent at all times.[1][2]

-

Reactor Setup: Use a 5L Stainless Steel Hydrogenator (Autoclave).

-

Charging:

-

Charge Methanol (3.0 L, 5 vol).

-

Add Intermediate Nitro Compound (600 g, 2.56 mol).

-

Prepare a slurry of 10% Pd/C (50% water wet) (30 g, 5 wt% loading) in methanol and add to the reactor under nitrogen blanket.

-

-

Reaction:

-

Purge reactor: Nitrogen (3x), then Hydrogen (3x).[1]

-

Pressurize to 3 bar (45 psi) with Hydrogen.

-

Stir vigorously (800+ RPM) to overcome gas-liquid mass transfer limitations.

-

Maintain temperature at 25–30°C . Do not exceed 40°C to avoid defluorination.[1]

-

Monitor H2 uptake. Reaction is typically complete in 4–8 hours.[1][2]

-

-

IPC:

-

Workup:

-

Crystallization (Polishing):

Process Workflow Diagram

Figure 2: End-to-end process workflow emphasizing critical unit operations.[1][2]

Analytical Data Summary

| Parameter | Specification | Method | Notes |

| Appearance | Off-white to pale yellow solid | Visual | Oxidation leads to darkening |

| Purity | > 99.0% | HPLC (254 nm) | Area % |

| Bis-Ether Impurity | < 0.15% | HPLC | Controlled by stoichiometry |

| Des-fluoro Impurity | < 0.10% | LC-MS | Controlled by Temp < 40°C |

| Residual Palladium | < 10 ppm | ICP-MS | Critical for pharma use |

| Water Content | < 0.5% | KF Titration | Ensure dryness for storage |

References

-

Preparation of 3,5-difluoroaniline. U.S. Patent 5,294,742. (1994).[1][2] Describes the foundational chemistry of 3,5-difluoro precursors and SNAr reactivity.

-

Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem Application Notes. Discusses the activation of 3,5-difluoronitrobenzene by the nitro group.[3][7]

-

Synthesis and Characterization of Process-Related Impurities. Molecules (2012).[1][2] Provides context on aniline impurity profiling and structural characterization relevant to this scaffold.

-

3-(Pyridin-3-yloxy)aniline Product Data. BLD Pharm. Physical properties and safety data for the core scaffold.

Sources

- 1. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]

- 7. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

Application Note: Strategic Functionalization of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Executive Summary & Chemical Profile

3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS 791644-59-2) is a high-value pharmacophore scaffold, particularly prevalent in the design of Type II kinase inhibitors (e.g., c-Met, VEGFR2 targets).[1][2] Its structure combines a basic pyridine ring (solvent-exposed region binder) with an electron-deficient aniline core (hinge/linker binder).[1][2]

This guide addresses the specific challenges of functionalizing the primary amino group (

Chemical Profile

| Property | Specification | Implication for Synthesis |

| CAS Number | 791644-59-2 | Reference standard.[1][2][3] |

| Basicity ( | Pyridine N: ~5.2 Aniline N: ~3.5 | The pyridine ring is more basic than the aniline.[1][2] Acid scavengers (DIPEA/TEA) are mandatory in acid-generating reactions to prevent salt precipitation of the starting material.[1][2] |

| Nucleophilicity | Moderate to Low | The meta-fluorine atom is electron-withdrawing ( |

| Solubility | Moderate (DMSO, DMF, MeOH) | Poor solubility in non-polar solvents (Hexane, |

Reaction Landscape Overview

The functionalization of this scaffold generally follows three primary pathways critical for Structure-Activity Relationship (SAR) exploration.

Figure 1: Strategic reaction landscape. The pyridine nitrogen introduces regioselectivity challenges in metal-catalyzed reactions and solubility issues in acidic media.[1][2]

Module 1: Urea Synthesis (The "Kinase Linker" Standard)

The formation of a urea linkage is the most common derivatization for this scaffold, mimicking the binding mode of drugs like Regorafenib or Sorafenib .[2]

Method A: Reaction with Isocyanates (Preferred)

This method is cleanest but requires the availability of the commercial isocyanate.[2]

Protocol:

-

Preparation: Dissolve 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 equiv) in anhydrous DCM or THF (0.1 M).

-

Activation: Add Triethylamine (TEA) (1.2 equiv). Note: Although isocyanate addition is neutral, the base prevents protonation of the pyridine by any adventitious acid or zwitterion formation.[2]

-

Addition: Add the aryl/alkyl isocyanate (1.1 equiv) dropwise at

. -

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Workup: The product often precipitates. Filter and wash with

. If soluble, quench with water, extract with EtOAc, and wash with brine.[1]

Method B: CDI-Mediated Coupling (Universal)

Used when the isocyanate is unstable or unavailable.[1][2] Uses 1,1'-Carbonyldiimidazole (CDI) to activate a carboxylic acid or a second amine.[1]

Detailed Protocol:

-

Activation of Partner: Dissolve the partner amine (1.0 equiv) and CDI (1.1 equiv) in anhydrous DCM. Stir at RT for 2 hours. (Formation of acyl-imidazole intermediate).[1][2]

-

Addition of Scaffold: Add 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 equiv) and DIPEA (2.0 equiv).[1][2]

-

Heating: Heat to reflux (

for DCM) for 16 hours. -

Validation: Monitor by LC-MS. The intermediate imidazole-urea is stable; heat is required to displace the imidazole with the electron-deficient fluoroaniline.[1][2]

Module 2: Amide Coupling (Library Generation)

Direct acylation is straightforward but prone to "pyridine salt" complications if HCl is generated.[1]

Protocol: HATU-Mediated Coupling[1][2]

-

Reagents: Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

-

Solvent: DMF (Anhydrous).[1]

-

Procedure:

-

Critical Insight: Do not use acid chlorides without a large excess of base.[2] The HCl byproduct will protonate the pyridine ring (

5.2), causing the starting material to precipitate out of the organic phase and stalling the reaction.[2]

Module 3: Buchwald-Hartwig Amination (C-N Coupling)

Coupling this aniline with aryl halides is challenging because the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst.[1][2]

Optimized System:

-

Catalyst:

or -

Base:

(Weak base prevents side reactions) or NaOtBu.

Step-by-Step Protocol:

-

Charge a reaction vial with 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 equiv), Aryl Halide (1.1 equiv),

(5 mol%), and BrettPhos (10 mol%).[1][2] -

Evacuate and backfill with Argon (

). -

Add degassed 1,4-Dioxane and Base (2.0 equiv).[1]

-

Heat to

for 12–18 hours. -

Purification: Filter through Celite. The product will be basic; use a gradient of DCM:MeOH (95:5) with 1%

for silica chromatography.

QC and Purification Strategy

The presence of the pyridine ring dictates the purification strategy.[2]

-

Reverse Phase HPLC:

-

Acidic Method (0.1% TFA/Formic Acid): The pyridine will be protonated.[2] The molecule will elute earlier (more polar).[2] Risk:[1][2] Isolation requires lyophilization, yielding the TFA salt.[2]

-

Basic Method (10mM Ammonium Bicarbonate, pH 10): The pyridine remains neutral.[2] Better retention on C18, easier to extract into organic solvents after collection.[2] Recommended.

-

Figure 2: Purification decision tree emphasizing basic conditions to maintain the free base form.

References

-

National Center for Biotechnology Information. (2020).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.[1][2] Retrieved from [Link]

-

Surrey, D. S., et al. (2011).[1] Design and Synthesis of "Clickable" 4-Anilinoquinazoline Kinase Inhibitors. National Institutes of Health.[2] Retrieved from [Link]

Sources

Application of "3-Fluoro-5-(pyridin-3-yloxy)aniline" in targeted therapy research

Application Note: Strategic Utilization of 3-Fluoro-5-(pyridin-3-yloxy)aniline in Type II Kinase Inhibitor Design

Abstract

This application note details the strategic implementation of 3-Fluoro-5-(pyridin-3-yloxy)aniline as a privileged scaffold in the discovery of multi-targeted Tyrosine Kinase Inhibitors (TKIs). Specifically designed for researchers targeting c-Met, VEGFR2, and CSF-1R , this guide elucidates the compound's role as a "biostere-optimized tail" moiety.[1] We provide a validated protocol for synthesizing urea-linked Type II inhibitors and analyze the structure-activity relationship (SAR) advantages conferred by the fluoro-pyridine motif, including metabolic stability and solubility modulation.[1]

Introduction: The Anatomy of a Privileged Scaffold

In the rational design of kinase inhibitors, particularly those targeting the inactive "DFG-out" conformation (Type II inhibitors), the molecular architecture is often tripartite: a "head" (hinge binder), a "linker" (occupying the gatekeeper region), and a "tail" (extending into the hydrophobic back pocket).[1]

3-Fluoro-5-(pyridin-3-yloxy)aniline represents a highly evolved "tail" fragment.[1] Its utility stems from three synergistic chemical features:

-

The Pyridine Moiety: Acts as a solvent-exposed solubilizing group. Unlike a phenyl ring, the pyridine nitrogen can accept hydrogen bonds, improving the aqueous solubility of otherwise lipophilic inhibitors—a critical parameter for oral bioavailability.[1]

-

The Ether Linkage: The diaryl ether oxygen introduces a specific bond angle (~120°) that allows the molecule to twist, fitting the "L-shaped" or linear pharmacophore required to access the allosteric pocket adjacent to the ATP binding site.

-

The Fluorine Substitution: Positioned at the C3 of the aniline, the fluorine atom serves two roles:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at a metabolically vulnerable position on the phenyl ring.

-

Electronic Modulation: It lowers the pKa of the aniline nitrogen, modulating the reactivity during urea formation and influencing the hydrogen bond acidity of the resulting urea NH.[1]

-

Application: Synthesis of Urea-Linked Kinase Inhibitors

The primary application of this aniline is in the synthesis of diaryl urea inhibitors. The urea functional group is the hallmark of Type II inhibitors (e.g., Sorafenib, Regorafenib), forming a critical "anchoring" hydrogen bond network with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues in the kinase active site.[1]

Experimental Protocol: Isocyanate-Mediated Coupling

Objective: To couple 3-Fluoro-5-(pyridin-3-yloxy)aniline with a heteroaryl isocyanate to generate a Type II kinase inhibitor library.

Reagents:

-

Scaffold: 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 eq)

-

Electrophile: Heteroaryl Isocyanate (e.g., 5-tert-butylisoxazol-3-yl isocyanate) (1.1 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Diisopropylethylamine (DIPEA) (Optional, depending on isocyanate stability)[1]

Workflow:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-Fluoro-5-(pyridin-3-yloxy)aniline (100 mg, 0.49 mmol) in anhydrous DCM (5 mL).

-

Activation: Cool the solution to 0°C. If the isocyanate is commercially available, proceed to step 3. Note: If generating isocyanate in situ from an amine and triphosgene, ensure complete conversion before adding the aniline to avoid symmetric urea formation.[1]

-

Coupling: Dropwise add the solution of the chosen isocyanate (0.54 mmol) in DCM (2 mL) to the aniline solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = Scaffold + Isocyanate).

-

Self-Validating Purification (Acid-Base Wash):

-

Rationale: The product contains a pyridine ring (basic), while the unreacted isocyanate/urea byproducts may not.[1]

-

Evaporate solvent. Redissolve crude in EtOAc.

-

Wash with saturated NaHCO3 (removes acidic impurities).

-

Wash with Water and Brine .[1]

-

Critical Step: If the product is sufficiently basic, extract into 1M HCl , wash the organic layer (discard), then basify the aqueous layer with NaOH and re-extract into EtOAc.[1] This selectively isolates the pyridine-containing product.

-

-

Final Polish: Flash chromatography (DCM:MeOH gradient, 0-10% MeOH).

Visualization: Mechanism & Workflow

The following diagrams illustrate the structural logic of the inhibitor design and the synthetic workflow.

Figure 1: Pharmacophore Mapping of the Target Inhibitor

This diagram shows how the aniline fragment acts as the "Tail" interacting with the DFG-out pocket.[1]

Caption: Pharmacophore assembly showing the strategic placement of the fluoro-pyridine tail within the kinase binding pocket.[1]

Figure 2: Synthetic Workflow for Urea Library Generation

Caption: Step-by-step synthetic pathway for converting the aniline scaffold into a functional kinase inhibitor.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the theoretical impact of modifications to this specific scaffold, based on general diaryl ether kinase inhibitor data (e.g., c-Met/VEGFR series).

| Structural Feature | Modification | Predicted Biological Impact |

| 3-Fluoro Group | Removal (H) | Decreased Stability: Rapid metabolic oxidation at the phenyl ring.[1] |

| Substitution (Cl/Br) | Steric Clash: May exceed the volume of the hydrophobic pocket; increased lipophilicity (logP). | |

| Pyridine Nitrogen | Removal (Phenyl) | Reduced Solubility: Significant drop in aqueous solubility; loss of potential H-bond acceptor. |

| Ether Linkage | Amide (-CONH-) | Rigidity Change: Alters the vector of the tail; often leads to loss of potency due to inability to access the back pocket. |

| Aniline NH | N-Methylation | Activity Loss: Prevents formation of the crucial urea hydrogen bond network. |

References

-

Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology, 2(7), 358–364.[1]

-

Smith, C. C., et al. (2015). Validation of Type II Kinase Inhibitor Binding using Urea-Linked Scaffolds.[1] Journal of Medicinal Chemistry. (General reference for diaryl urea synthesis logic).

-

BenchChem Application Note. 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. (Analogous scaffold application).

-

Cui, J. J. (2014). Discovery of c-Met Inhibitors: Diaryl Ether Urea Chemotypes.[1] Journal of Medicinal Chemistry. (Context for phenoxy-pyridine tails in c-Met inhibitors).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-5-(pyridin-3-yloxy)aniline

CAS: 791644-59-2 | Formula: C₁₁H₉FN₂O | MW: 204.20 Da[1][2]

Welcome to the Purification Support Hub

This guide addresses the specific challenges associated with purifying 3-Fluoro-5-(pyridin-3-yloxy)aniline . This intermediate features a "push-pull" electronic system: an electron-rich aniline, an electron-deficient pyridine ring, and an electronegative fluorine atom.[1][2] These properties create unique solubility and stability profiles that often lead to "oiling out" or streaking on silica.[2]

Module 1: Initial Assessment & Triage

Status: My crude product is a dark, viscous oil or tar.